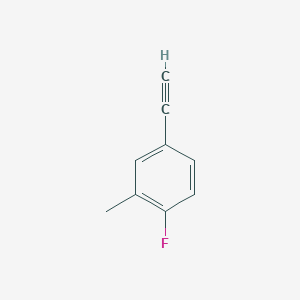

4-Ethynyl-1-fluoro-2-methylbenzene

Description

Contextual Significance of Organofluorine Compounds in Modern Science

Organofluorine compounds, which are organic compounds containing a carbon-fluorine bond, have a significant impact on various scientific fields, most notably in medicinal chemistry and agriculture. wikipedia.org Approximately 20% of all pharmaceuticals on the market are organofluorine compounds. alfa-chemistry.com In some years, up to half of the drugs approved by the U.S. Food and Drug Administration (FDA) have been organofluorine compounds. tandfonline.com For instance, in 2018, 17 of the 38 small-molecule drugs approved by the FDA were fluoro-pharmaceuticals. alfa-chemistry.com

The prevalence of fluorine in drug design is due to the unique properties it imparts to a molecule. alfa-chemistry.com The fluorine atom is the most electronegative element and is relatively small, second only to hydrogen. nih.gov Replacing a hydrogen atom with fluorine does not drastically alter the parent structure's shape. nih.gov However, the carbon-fluorine bond is the strongest single bond that carbon can form, which often enhances the metabolic stability of a drug, prolonging its effect. alfa-chemistry.comnih.gov The introduction of fluorine can also influence a molecule's conformation, acidity (pKa), membrane permeability, and binding interactions with target proteins. nih.govresearchgate.net The most common fluorinated moieties in pharmaceuticals are monofluorinated groups and trifluoromethyl groups. alfa-chemistry.comacs.org

The development of new methods for introducing fluorine into molecules is a dynamic area of research, driven by the demand for novel fluorinated compounds in drug discovery. nih.govresearchgate.net

The Role of Aryl Alkynes as Pivotal Synthetic Building Blocks

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. fiveable.me This triple bond, consisting of one sigma (σ) and two pi (π) bonds, makes alkynes highly reactive and versatile building blocks in organic synthesis. fiveable.menumberanalytics.com They are more reactive than their alkene (double bond) and alkane (single bond) counterparts. numberanalytics.com Aryl alkynes, which have an alkyne group attached to an aromatic ring, are particularly important intermediates in the synthesis of complex molecules, including natural products, pharmaceuticals, and materials for optoelectronics. numberanalytics.comchemistryviews.orgnumberanalytics.com

The reactivity of the alkyne group allows it to participate in a wide array of chemical transformations. These include addition reactions, cycloadditions, and metal-catalyzed cross-coupling reactions. fiveable.menumberanalytics.com One of the most powerful and widely used reactions involving aryl alkynes is the Sonogashira coupling, a palladium-catalyzed reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com There is ongoing research to develop more efficient and environmentally friendly methods for synthesizing aryl alkynes, including transition-metal-free approaches. chemistryviews.orgacs.org

Positioning of 4-Ethynyl-1-fluoro-2-methylbenzene in the Landscape of Substituted Fluoroaryl Alkynes

This compound belongs to the class of substituted fluoroaryl alkynes. Its structure incorporates the reactive ethynyl (B1212043) group and the influential fluoro group on a toluene (B28343) framework. The specific placement of these substituents dictates its chemical behavior and potential applications. The properties of this molecule can be compared to related, simpler fluoroaryl alkynes. For example, 1-ethynyl-4-fluorobenzene (B14334) is a well-studied compound that serves as a basic building block in many synthetic applications. sigmaaldrich.comnih.gov The addition of the methyl group in this compound introduces steric and electronic effects that can fine-tune the reactivity of the molecule.

Below is a table comparing the known properties of this compound with some related analogs.

| Property | This compound | 1-Ethynyl-4-fluorobenzene | 4-Ethynyltoluene |

| Molecular Formula | C₉H₇F uni.lu | C₈H₅F nih.gov | C₉H₈ chemicalbook.com |

| Molecular Weight | 134.15 g/mol nih.gov | 120.12 g/mol nih.gov | 116.16 g/mol chemicalbook.com |

| Physical Form | Liquid sigmaaldrich.comsigmaaldrich.com | Solid sigmaaldrich.com | Liquid chemicalbook.com |

| Boiling Point | Not specified | 55-56 °C at 40 mmHg sigmaaldrich.com | 168-170 °C chemicalbook.com |

| Melting Point | Not specified | 26-27 °C sigmaaldrich.com | Not specified |

| CAS Number | 1339707-20-8 sigmaaldrich.com or 351002-93-2 sigmaaldrich.com | 766-98-3 sigmaaldrich.comnih.gov | 766-97-2 chemicalbook.com |

Note: Different CAS numbers may exist for the same compound from different suppliers or batches.

Overview of Research Directions for this compound and Related Analogs

The research directions for this compound and its analogs are primarily driven by their potential as intermediates in the synthesis of more complex, high-value molecules. The combination of the fluoro, ethynyl, and methyl groups makes this compound an attractive building block for medicinal chemistry and materials science.

In medicinal chemistry, the core structure of this compound is found within larger, biologically active molecules. For instance, the potent anti-HIV nucleoside Islatravir (also known as 4'-Ethynyl-2-fluoro-2'-deoxyadenosine or EFdA) features a crucial ethynyl group and a fluoro-substituent, highlighting the importance of this combination for antiviral activity. nih.gov The presence of patents covering this compound and related structures suggests active research and development, likely in the pharmaceutical and agrochemical industries. uni.lunih.govnih.gov

In materials science, aryl alkynes are used in the synthesis of conjugated polymers and other functional materials with interesting optical and electronic properties. numberanalytics.comuniroma1.it The Sonogashira coupling reaction, which readily utilizes terminal alkynes like this compound, is a key method for constructing these extended π-systems. uniroma1.it The fluorine atom can be used to tune the electronic properties and improve the stability of the resulting materials. Therefore, research involving this compound likely includes its use in creating novel organic semiconductors or fluorescent probes.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGKOWLZNQXGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584121 | |

| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-93-2 | |

| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Ethynyl 1 Fluoro 2 Methylbenzene and Derivatives

Transition-Metal-Catalyzed Synthetic Routes

Catalysis by transition metals, particularly palladium, copper, and nickel, represents the most powerful and widely used strategy for the synthesis of aryl alkynes. These methods rely on the formation of carbon-carbon bonds between an aromatic ring and an alkyne moiety through various catalytic cycles.

The Sonogashira coupling is a premier reaction for the synthesis of aryl alkynes, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide acting as a crucial co-catalyst. organic-chemistry.org The synthesis of 4-ethynyl-1-fluoro-2-methylbenzene via this method would start from a halogenated precursor, such as 4-bromo-1-fluoro-2-methylbenzene or 4-iodo-1-fluoro-2-methylbenzene.

The catalytic cycle involves two interconnected parts. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., of 4-iodo-1-fluoro-2-methylbenzene) to form a Pd(II) intermediate. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base (commonly an amine like triethylamine (B128534) or diisopropylamine) to form a copper(I) acetylide species. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst. The final step is the reductive elimination from the palladium complex, which yields the desired product, this compound, and regenerates the active Pd(0) catalyst. wikipedia.org

The choice of halide is critical, with reactivity following the order I > Br > OTf >> Cl. wikipedia.org For a substrate like 1-fluoro-2-methyl-4-nitrobenzene, a palladium-catalyzed denitrative Sonogashira-type coupling could also be employed to introduce the ethynyl (B1212043) group. rsc.org

Table 1: Representative Conditions for Sonogashira Coupling

| Aryl Halide Precursor | Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Co-catalyst | Base | Solvent | Yield (%) |

| 4-Iodo-1-fluoro-2-methylbenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2%) | CuI (1%) | Triethylamine | THF | >90 |

| 4-Bromo-1-fluoro-2-methylbenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Diisopropylamine | Toluene (B28343) | 85-95 |

| 4-Iodo-1-fluoro-2-methylbenzene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd (0.01%) | CuI (1%) | Triethylamine | N/A | ~95 nih.gov |

| 4-Bromoacetophenone | Phenylacetylene | NS-MCM-41-Pd (0.02%) | CuI (1%) | Triethylamine | Toluene | 91 nih.gov |

Note: Yields are representative and based on analogous reactions reported in the literature. Actual yields may vary.

Copper plays a dual role in aryl alkyne synthesis. As established, it is a key co-catalyst in the Sonogashira reaction. wikipedia.org However, copper can also mediate the direct alkynylation of aryl halides, a transformation known as the Castro-Stephens reaction, which typically requires stoichiometric amounts of a pre-formed copper acetylide.

More modern approaches utilize catalytic amounts of copper. These reactions often require more activated aryl halides (e.g., aryl iodides) and can be performed with or without a palladium co-catalyst. The mechanism is believed to involve oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination. mdpi.com Ligands such as 1,10-phenanthroline (B135089) or 8-hydroxyquinaldine (B167061) can facilitate the reaction, improving yields and broadening the substrate scope. organic-chemistry.org For the synthesis of this compound, this would involve reacting 4-iodo-1-fluoro-2-methylbenzene with a terminal alkyne in the presence of a copper(I) catalyst and a suitable base.

Recently, strategies that merge copper catalysis with aryl radical activation have been developed to couple terminal alkynes with unactivated alkyl iodides, showcasing the expanding utility of copper in C-C bond formation. nih.gov

Nickel has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can activate less reactive electrophiles like aryl chlorides and triflates. nih.govacs.org For the synthesis of this compound, a nickel-catalyzed Sonogashira-type reaction could be employed, particularly if the starting material is 4-chloro-1-fluoro-2-methylbenzene.

The mechanism is analogous to the palladium-catalyzed version but leverages the unique reactivity of nickel. A Ni(0) complex undergoes oxidative addition to the aryl halide. The resulting Ni(II) species can then react with an acetylide (often generated in situ) and undergo reductive elimination. Nickel-catalyzed cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reductant (like zinc or manganese powder), provide another powerful route. acs.orgorgsyn.org This could involve coupling a halo-substituted precursor of the target molecule with an alkynyl halide.

Table 2: Nickel-Catalyzed Cross-Coupling Approaches

| Aryl Electrophile | Alkyne Source | Nickel Catalyst | Ligand | Reductant | Solvent |

| 4-Chloro-1-fluoro-2-methylbenzene | Terminal Alkyne | NiCl₂(dppp) | dppp | N/A | Amine/THF |

| 4-Triflyloxy-1-fluoro-2-methylbenzene | Alkynyl Halide | NiBr₂·diglyme | PyBCam | Zn | DMA |

| Aryl Halide | Alkyl Isocyanide | Ni(cod)₂ | dcype | N/A | Toluene |

Note: This table outlines potential component combinations for nickel-catalyzed synthesis based on established methodologies.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. Ruthenium and iridium polypyridyl complexes are exemplary photocatalysts that, upon irradiation with visible light, can engage in single-electron transfer (SET) processes. nih.gov

A decarboxylative alkynylation strategy would allow the use of a readily available carboxylic acid, such as 4-fluoro-2-methylbenzoic acid, as the starting material. In a typical mechanism, the excited photocatalyst ([Ir]III* or [Ru]II*) oxidizes the carboxylate to form a carboxyl radical, which rapidly extrudes CO₂ to generate an aryl radical (the 4-fluoro-2-methylphenyl radical). This radical can then be trapped by an alkynylating agent. nih.gov Often, this process is merged with nickel catalysis, where the photogenerated aryl radical is captured by a Ni(0) or Ni(I) complex, leading to a high-valent Ni(III) species that subsequently couples with the alkyne. nih.gov Alternatively, hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX), can serve as the alkyne source, directly trapping the radical intermediate. sigmaaldrich.com

Transition-Metal-Free Approaches to Aryl Alkyne Synthesis

While highly effective, transition-metal catalysts can be expensive and require removal from the final product, which is a significant concern in pharmaceutical synthesis. This has driven the development of metal-free alternatives.

Transition-metal-free alkynylation of aryl halides can be achieved under strongly basic conditions. nih.gov One prominent pathway involves a benzyne (B1209423) intermediate, formed via elimination of HX from the aryl halide. This approach is most effective for aryl chlorides and bromides. For a substrate like 1-chloro-4-fluoro-2-methylbenzene, a strong base like lithium diisopropylamide (LDA) or a metal alkoxide could induce elimination to form a fluorinated and methylated benzyne. This highly reactive intermediate would then be trapped by an acetylide anion present in the reaction mixture. A significant consideration of this method is regioselectivity; the incoming nucleophile can add to either carbon of the benzyne triple bond, potentially leading to a mixture of isomers. nih.gov

Another potential metal-free pathway is nucleophilic aromatic substitution (SNAr). In this case, the fluorine atom of an activated fluorobenzene (B45895) could be directly displaced by an acetylide nucleophile. However, this typically requires strong electron-withdrawing groups (like -NO₂ or -CN) positioned ortho or para to the fluorine to sufficiently activate the ring for substitution. The methyl group in the target scaffold is electron-donating, making a direct SNAr at the fluoro-position less favorable without additional activating groups.

Electrophilic Alkynylation Utilizing Hypervalent Iodine Reagents (e.g., Benziodoxoles)

The use of hypervalent iodine reagents has become a cornerstone for electrophilic alkynylation reactions, offering a powerful alternative to traditional methods that rely on nucleophilic acetylides. nih.govrsc.org These reagents facilitate the transfer of an ethynyl group to a nucleophilic carbon, and cyclic variants like benziodoxoles exhibit enhanced stability. nih.gov

In the context of synthesizing compounds like this compound, a plausible synthetic route would involve the electrophilic alkynylation of a suitable 4-fluoro-2-methylphenyl nucleophile. Hypervalent iodine reagents, particularly ethynylbenziodoxolones (EBX), are highly effective for this purpose. The reaction proceeds by activating the alkyne, making it susceptible to nucleophilic attack. The inherent reactivity of the 3-center-4-electron bond in hypervalent iodine compounds is key to their effectiveness. nih.gov Research has demonstrated the successful alkynylation of various nucleophiles, including thiols and the α-position of carbonyls, using EBX reagents. nih.gov

| Reagent Family | Example Reagent | Application | Ref. |

| Hypervalent Iodine | Ethynylbenziodoxolone (EBX) | Electrophilic alkynylation of various nucleophiles | nih.gov |

Asymmetric and Stereoselective Synthesis of Fluorinated Alkynes

The development of asymmetric and stereoselective methods for synthesizing fluorinated alkynes is crucial for accessing chiral molecules with specific biological activities. the-innovation.orgacs.org While direct asymmetric synthesis of this compound itself is not extensively documented in the provided results, general strategies for creating chiral fluorinated compounds and alkynes are well-established and applicable.

One prominent approach involves enzymatic catalysis. Enzymes can create a specific chiral environment around the active site, enabling precise control over the stereochemistry of fluorination. the-innovation.org For instance, flavin mononucleotide (FMN)-dependent reductases can be used for the asymmetric binding of fluorine reagents to vinyl aromatic hydrocarbons. the-innovation.org Another powerful strategy is the use of organocatalysts. Chiral N-fluoro species derived from cinchona alkaloids have been pivotal in the enantioselective fluorination of carbonyl compounds. chimia.ch

For alkynes, methods have been developed for the asymmetric hydroalkylation of alkynes to produce quaternary α-alkenyl substituted amino acids, demonstrating high enantioselectivity and diastereoselectivity. nih.gov Furthermore, the enantioselective synthesis of the anti-HIV nucleoside 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) has been achieved through a combination of biocatalytic desymmetrization and asymmetric transfer hydrogenation, highlighting the advanced techniques available for creating complex chiral fluorinated alkynes. nih.gov

| Method | Key Feature | Example Application | Ref. |

| Enzymatic Catalysis | Stereoinduction via flavin-dependent reductases | Asymmetric binding of fluorine reagents to vinyl aromatics | the-innovation.org |

| Organocatalysis | Chiral N-fluoro species from cinchona alkaloids | Enantioselective fluorination of carbonyls | chimia.ch |

| Asymmetric Hydroalkylation | Enantio- and diastereoselective addition to alkynes | Synthesis of quaternary α-alkenyl substituted amino acids | nih.gov |

| Biocatalytic Desymmetrization | Enzymatic desymmetrization of a diacetate | Enantioselective synthesis of EFdA | nih.gov |

Development of Novel Fluorinating Reagents and Methods for Ethynylbenzene Scaffolds

Recent advancements in fluorination chemistry have led to the development of novel reagents and methods that offer greater efficiency, selectivity, and safety for the synthesis of fluorinated aromatic compounds, including ethynylbenzenes.

Gold(I) catalysis has emerged as a new and selective method for the trans-hydrofluorination of internal alkynes to form fluoroalkenes. acs.org This approach can tolerate a range of functional groups. acs.org Another innovative strategy involves a gold(I)-catalyzed HF transfer reaction, where HF is generated in situ from a perfluoroarene and a nucleophile and then transferred to an alkyne. acs.org This method avoids the direct handling of hazardous HF reagents. acs.org

Hypervalent iodine reagents are not only used for alkynylation but also for electrophilic fluorination. An air and moisture-stable fluoroiodane has been prepared and used to monofluorinate 1,3-ketoesters. rsc.org Additionally, palladium-catalyzed defluorinative alkynylation of polyfluoroalkyl ketones with terminal alkynes has been developed to produce fluorinated fused furans, showcasing the versatility of modern catalytic systems in C-F bond functionalization. rsc.org

| Method | Catalyst/Reagent | Key Feature | Ref. |

| Gold(I)-Catalyzed Hydrofluorination | Gold(I) complexes | trans-hydrofluorination of internal alkynes | acs.org |

| Gold(I)-Catalyzed HF Transfer | [Au(IPr)NiPr2] | In situ generation and transfer of HF to alkynes | acs.org |

| Electrophilic Fluorination | Fluoroiodane | Monofluorination of 1,3-ketoesters | rsc.org |

| Palladium-Catalyzed Defluorinative Alkynylation | Palladium catalyst | C-F bond alkynylation of polyfluoroalkyl ketones | rsc.org |

One-Pot and Tandem Reaction Sequences for Enhanced Synthetic Efficiency

To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and tandem reaction sequences are increasingly employed in the synthesis of complex molecules like fluorinated alkynes. nih.gov

A notable example is the tandem alkyne hydroacylation and oxo-Michael addition for the diastereoselective synthesis of 2,3-disubstituted chroman-4-ones, which can then be fluorinated. nih.gov This approach combines multiple transformations in a single pot, starting from readily available materials. nih.gov Similarly, a palladium-catalyzed intermolecular tandem difunctional carbonylation of 1,3-enynes has been developed for the one-step synthesis of fluoroalkylated butenolides. acs.org

The synthesis of fluoroenynes has been achieved through a one-pot eliminative nucleophilic addition of β-ketophosphonium salts to acetylide anions. rsc.org Furthermore, a catalyst-free, four-component one-pot synthesis of functionalized 1,4-dihydropyridines under ultrasound irradiation highlights the move towards more environmentally friendly and efficient synthetic protocols. rsc.org The synthesis of 1,3-difluoro-2-methyl-4-phenylbenzene has also been accomplished from a one-pot reaction, demonstrating the power of these methods for creating substituted aromatic rings. jmu.edu

| Reaction Type | Key Steps | Product Class | Ref. |

| Tandem Hydroacylation/Oxo-Michael Addition | Rh-catalyzed hydroacylation followed by intramolecular oxo-Michael addition | 2,3-disubstituted chroman-4-ones | nih.gov |

| Tandem Difunctional Carbonylation | Palladium-catalyzed carbonylation of 1,3-enynes with fluoroalkyl halides and water | Fluoroalkylated butenolides | acs.org |

| One-Pot Eliminative Nucleophilic Addition | Reaction of β-ketophosphonium salts with acetylide anions | Fluoroenynes | rsc.org |

| One-Pot Four-Component Reaction | Reaction of dimethylacetylenedicarboxylate, 2-fluoroaniline, malononitrile, and aldehydes | Functionalized 1,4-dihydropyridines | rsc.org |

Elucidation of Reactivity Profiles and Mechanistic Pathways of 4 Ethynyl 1 Fluoro 2 Methylbenzene

Detailed Reaction Mechanisms in Carbon-Carbon Bond Formation

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. nih.govmdpi.com 4-Ethynyl-1-fluoro-2-methylbenzene serves as a versatile building block in several such reactions, with its reactivity being intricately controlled by the nature of its substituents.

The ethynyl (B1212043) group in this compound is susceptible to electrophilic attack. The presence of the fluorine atom, a highly electronegative element, reduces the electron density of the alkyne moiety, rendering it more electrophilic and thus more reactive towards nucleophilic attack. numberanalytics.com While direct electrophilic addition to the triple bond can occur, subsequent rearrangements and migrations are often observed, influenced by the electronic effects of the aromatic substituents. The fluorine atom's electron-withdrawing nature can influence the stability of carbocationic intermediates formed during these reactions. rsc.org

Hydroalkylation reactions involving alkynes are powerful methods for constructing substituted alkenes. In the context of this compound, the regioselectivity of these additions is a critical aspect. The electronic disparity created by the fluorine and methyl groups on the phenyl ring can direct the incoming alkyl group to a specific carbon of the alkyne. Visible-light-induced three-component reactions, for instance, have demonstrated high regioselectivity in the thiolation–difluoroalkylation of alkynes, where the substitution pattern on the phenylacetylene, including the presence of fluorine, is well-tolerated. acs.org

Decarboxylative coupling reactions provide a strategic route to form new carbon-carbon bonds by extruding carbon dioxide. Methodologies have been developed for the efficient iron-photocatalyzed double decarboxylative coupling of alkynoic acids with alkyl carboxylic acids, yielding alkylated alkynes. rsc.org These processes often involve radical intermediates, and the substitution pattern on the aromatic ring of the alkynoic acid can influence the reaction's efficiency and selectivity. Dual catalytic systems, such as those employing cerium and nickel, have also been utilized for the enantioselective decarboxylative cross-coupling of α-CF3 carboxylic acids with aryl halides. nih.gov

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.comwikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com While the ethynyl group is not as strongly activating as a nitro group, its electron-withdrawing character can contribute to the activation of the aromatic ring towards nucleophilic attack, particularly when positioned appropriately relative to a good leaving group. The fluorine atom itself can also act as a leaving group in SNAr reactions, though its reactivity is dependent on the reaction conditions and the nature of the nucleophile.

Influence of the Fluorine Atom on Electronic Structure and Reactivity ("Fluorine Effect")

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, a phenomenon often referred to as the "fluorine effect". rsc.org In this compound, the fluorine atom exerts a significant influence on the molecule's electronic structure and reactivity.

Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring leads to a redistribution of electron density. numberanalytics.com This results in a lowering of the energy of the molecular orbitals. acs.org The carbon-fluorine bond is strong, and the introduction of fluorine can enhance the thermal and oxidative stability of the molecule. rutgers.edu The electron-withdrawing nature of fluorine makes the adjacent aromatic ring more electron-deficient, which in turn affects the reactivity of the ethynyl group, making it more susceptible to nucleophilic attack. numberanalytics.com

The "fluorine effect" is complex; while fluorine is strongly electron-withdrawing inductively, it can also act as a weak π-donor through its lone pairs. This dual electronic nature can lead to unique reactivity patterns that are not observed in non-fluorinated analogues. rsc.org

Table 1: Predicted Collision Cross Section (CCS) of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 135.06046 | 122.8 |

| [M+Na]⁺ | 157.04240 | 134.7 |

| [M-H]⁻ | 133.04590 | 124.5 |

| [M+NH₄]⁺ | 152.08700 | 142.9 |

| [M+K]⁺ | 173.01634 | 130.6 |

| [M+H-H₂O]⁺ | 117.05044 | 111.4 |

| [M+HCOO]⁻ | 179.05138 | 140.8 |

| [M+CH₃COO]⁻ | 193.06703 | 183.6 |

| [M+Na-2H]⁻ | 155.02785 | 128.5 |

| [M]⁺ | 134.05263 | 116.5 |

| [M]⁻ | 134.05373 | 116.5 |

Data sourced from PubChemLite. uni.lu This data provides insights into the ion mobility of the molecule, which is influenced by its size, shape, and charge distribution, all of which are affected by the fluorine atom.

Analysis of Intermolecular Interactions and Crystal Engineering

Crystal engineering is the design and synthesis of new solids with desired properties, based on an understanding of intermolecular interactions. ias.ac.innih.gov In the solid state, molecules of this compound will pack in a manner determined by a complex interplay of various non-covalent interactions.

The study of these interactions is essential for predicting and controlling the solid-state properties of materials. The substitution pattern on the benzene ring, including the presence and position of the fluorine and methyl groups, will dictate the preferred packing motifs and, consequently, the macroscopic properties of the crystalline material. acs.orgias.ac.in Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. acs.org

C-H...π Interactions in Solid-State Architectures

In the solid state, C-H...π interactions are significant in dictating the packing of aromatic molecules. While the specific crystal structure of this compound is not publicly documented, the behavior of related ethynylbenzenes provides valuable insights. In the crystal structures of compounds like 1,4-diethynylbenzene (B1207667) and 1,3,5-triethynylbenzene, C-H...π interactions involving the ethynyl C-H bond and the π-system of the triple bond of an adjacent molecule are prominent, leading to the formation of zigzag networks. bldpharm.com

The nature of these interactions is primarily driven by dispersion forces, with a smaller electrostatic contribution. bldpharm.com For this compound, the acetylenic C-H group can act as a hydrogen bond donor, interacting with the π-electron cloud of the benzene ring or the ethynyl group of a neighboring molecule. The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom on the benzene ring will modulate the electron density of the aromatic π-system, which in turn influences the strength of these C-H...π interactions. It is plausible that the molecule will arrange in a way that maximizes these stabilizing, albeit weak, interactions, a common feature in the crystal engineering of organic compounds. ias.ac.in

Unique C-H...F Contacts and Their Implications

A noteworthy feature in the solid-state chemistry of fluoroaromatic compounds is the presence of C-H...F intermolecular contacts. Historically debated, the nature of these interactions is now better understood as weak hydrogen bonds, particularly when the carbon atom of the C-H bond possesses sufficient acidity. ed.ac.uk In the case of this compound, both the aromatic C-H bonds and the acetylenic C-H bond could potentially engage in such interactions with the fluorine atom of a neighboring molecule.

Studies on various fluorobenzenes have shown that C-H...F interactions play a significant role in their crystal packing, often being structurally analogous to C-H...O and C-H...N interactions in other compounds. ed.ac.uk The strength of these interactions is enhanced with increasing C-H acidity. Given the presence of the electron-withdrawing ethynyl group, the acidity of the aromatic protons on the ring of this compound is increased, which would favor the formation of C-H...F bonds.

Periodic DFT calculations on fluorobenzene (B45895) derivatives have indicated that C-H...F contacts have force constants roughly half that of conventional hydrogen bonds. nih.gov Despite their relatively weak enthalpic contribution, these interactions can have a significant stabilizing effect due to entropy. nih.gov The geometry of these contacts is also a key indicator of their nature, with shorter H...F distances and C-H...F angles approaching linearity being indicative of a stronger hydrogen-bond character. The crystal structure of the related compound, 1-ethynyl-4-fluorobenzene (B14334), reveals such close contacts, suggesting that this compound would also exhibit these unique interactions, influencing its crystal packing and physical properties. researchgate.net

Substituent Effects on Reactivity and Reaction Rates

Determination and Application of Hammett Constants for Ethynyl Groups

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the electronic effect of a substituent on the reactivity of an aromatic ring. researchgate.net The substituent constant, sigma (σ), is a measure of the electron-donating or electron-withdrawing nature of a group. For the ethynyl group, it has been shown to exhibit a dual electronic character.

Below is a table of Hammett constants for relevant substituents.

| Substituent | σ_m | σ_p |

| -C≡CH | 0.21 | 0.23 |

| -F | 0.34 | 0.06 |

| -CH₃ | -0.07 | -0.17 |

Data sourced from various studies on Hammett constants.

Applications and Functional Materials Science of 4 Ethynyl 1 Fluoro 2 Methylbenzene

Contributions to Medicinal Chemistry and Drug Discovery

The unique combination of a fluorine atom and a terminal alkyne on a benzene (B151609) scaffold makes 4-Ethynyl-1-fluoro-2-methylbenzene a valuable precursor in the synthesis of complex organic molecules for pharmaceutical research and development.

Fluorine is a critical element in modern drug design due to its unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. The strategic incorporation of fluorine into a drug candidate can significantly modulate its physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov Fluorine and fluorinated motifs are versatile bioisosteres, capable of mimicking other atoms or functional groups like hydrogen or a methyl group, thereby enhancing a molecule's in vitro and in vivo characteristics. nih.govnih.gov The 4-fluoro-2-methylphenyl moiety of this compound can be incorporated into larger molecules to serve as a bioisostere, potentially improving the pharmacological profile of a lead compound.

The ethynyl (B1212043) group (a terminal alkyne) present in this compound is a highly versatile functional group in organic synthesis. It serves as a key handle for participating in a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and palladium-catalyzed cross-couplings like the Sonogashira reaction. These reactions allow for the efficient and modular assembly of complex molecular architectures. vulcanchem.com This reactivity enables chemists to readily link the fluorinated phenyl core of the molecule to other fragments, facilitating the synthesis of novel bioactive compounds and the creation of analogs of complex natural products. nih.gov The synthesis of diverse libraries of compounds for high-throughput screening is thus made more accessible.

The development of novel anti-cancer agents often involves the synthesis of molecules designed to interact with specific biological pathways implicated in tumorigenesis. nih.gov Fluorine-containing compounds have emerged as a significant class of anti-cancer agents, with fluorination being a key strategy to enhance potency and overcome drug resistance. nih.gov For instance, new series of fluoro-substituted isoflavones have been synthesized and evaluated as potential antitumor agents, demonstrating that fluorination can lead to potent growth-inhibitory activity in human cancer cell lines. nih.gov Similarly, novel 1,4-disubstituted phthalazine derivatives containing fluorine showed significant in vitro activity, in some cases exceeding that of the established drug cisplatin. mdpi.com While direct studies on this compound as an anti-cancer agent are not prominent, its structure makes it an ideal starting material for synthesizing fluorinated analogs of known pharmacophores, a common strategy in the rational design of new chemotherapeutic candidates. researchgate.net

The introduction of fluorine into a small molecule ligand can profoundly influence its interaction with a target protein. Fluorine's electronegativity can alter the electronic landscape of the molecule, potentially leading to favorable electrostatic interactions or hydrogen bonds within the protein's binding pocket. Furthermore, replacing hydrogen with fluorine at a site of metabolic attack can block oxidation, thereby increasing the drug's half-life. Molecular dynamics simulations have been used to study how fluorination impacts the binding properties and affinities in protein-ligand systems. fu-berlin.de The strategic placement of the fluorine atom in this compound allows it to be used as a building block to create ligands where the fluorine atom can probe and modulate these critical protein-small molecule interactions, aiding in the optimization of drug potency and selectivity. fu-berlin.de

Relevance in Agrochemical Development

The principles that make fluorinated compounds valuable in medicinal chemistry are often transferable to the field of agrochemical development. The inclusion of fluorine can enhance the efficacy, metabolic stability, and field persistence of pesticides, herbicides, and fungicides. The this compound scaffold represents a potential starting point for the synthesis of new agrochemicals. The ethynyl group allows for the attachment of various toxophoric or carrier moieties, while the fluorinated ring can confer desirable properties to the final product, mirroring the strategies used in pharmaceutical design.

Utility in Advanced Materials and Polymer Science

Terminal alkynes are fundamental building blocks in materials science, particularly for the synthesis of conjugated polymers. These materials are of interest for their electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs) and photovoltaics. The ethynyl group of this compound can undergo polymerization or be used in coupling reactions to create extended π-conjugated systems. The incorporation of fluorine into these polymers can impart specific properties, including increased thermal stability, altered electronic energy levels, and modified solubility, making this compound a potentially useful monomer for creating high-performance, functional polymers. vulcanchem.com

Precursor for Optoelectronic and Conjugated Materials

This compound is a promising monomer for the synthesis of poly(phenylacetylene)s (PPAs), which are π-conjugated polymers with potential applications in optoelectronics. The polymerization of phenylacetylene derivatives can be achieved using catalysts such as rhodium(I) complexes, leading to stereoregular polymers with high molecular weights. rsc.orgrsc.org Research on related ring-substituted phenylacetylenes, such as 1-ethynyl-4-fluorobenzene (B14334) and 1-ethynyl-4-methylbenzene, demonstrates that the electronic properties of the substituents influence the polymerization process and the characteristics of the resulting polymer. rsc.org Phenylacetylene derivatives with electron-withdrawing groups tend to polymerize faster than those with electron-donating groups. rsc.org The polymers derived from these monomers are considered potential candidates for optoelectronic materials due to their conjugated backbone, which allows for electron delocalization. osaka-u.ac.jp While the polymerization of 1-ethynyl-4-methylbenzene has been noted to yield materials that are insoluble in common solvents, the tailored substitution pattern of this compound offers a means to fine-tune solubility and other properties of the resulting conjugated polymers. rsc.org

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 351002-93-2 | nih.gov |

| Molecular Formula | C₉H₇F | nih.gov |

| Molecular Weight | 134.15 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Colorless liquid |

Building Block for Novel Fluorinated Functional Materials

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. alfa-chemistry.com Fluorinated compounds often exhibit enhanced thermal stability, lipophilicity, and metabolic stability. As a result, fluorinated building blocks are crucial in medicinal chemistry, agrochemistry, and materials science for creating compounds with desired characteristics. alfa-chemistry.com

This compound serves as a key fluorinated building block. americanelements.com Its structure can be incorporated into larger molecules to introduce fluorine and an alkyne handle for further functionalization. The development of new synthetic routes using such building blocks is essential for producing novel functional materials, including advanced polymers and liquid crystals. man.ac.ukencyclopedia.pub For instance, fluorinated precursors are fundamental to the synthesis of widely used fluoropolymers like Polytetrafluoroethylene (PTFE). alfa-chemistry.com The presence of both the fluorine atom and the reactive ethynyl group allows this compound to be a versatile starting point for a diverse range of more complex fluorinated materials. encyclopedia.pub

Versatile Use as a Building Block in Complex Organic Synthesis

The dual functionality of an aromatic ring and a terminal alkyne group makes this compound a highly adaptable reagent in the construction of complex molecular architectures.

Synthesis of Diverse Nitrogen Heterocycles

The ethynyl group is a key functional group for the synthesis of various nitrogen-containing heterocycles, a class of compounds of great importance in medicinal and bio-organic chemistry. organic-chemistry.orgmdpi.com The reactivity of the alkyne allows for its participation in a variety of cyclization reactions. Methodologies such as tandem reactions of ortho-alkynyl aldehydes with amines or copper-catalyzed cyclizations of ynamides with azides demonstrate how an alkyne moiety can be used to construct fused heterocyclic ring systems. mdpi.com Although specific examples employing this compound are not detailed in the literature, its terminal alkyne is amenable to these synthetic strategies, enabling its potential use in creating novel, fluorinated nitrogen heterocycles like triazoles and pyrazoles. researchgate.netorganic-chemistry.org

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The terminal alkyne of this compound makes it an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.govnih.gov This reaction, a cornerstone of "click chemistry," facilitates the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. beilstein-journals.org The process occurs under mild conditions and is compatible with a wide array of functional groups. beilstein-journals.org

The CuAAC reaction offers significant advantages over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The copper(I) catalyst ensures that only the 1,4-disubstituted triazole is formed, accelerating the reaction by a factor of up to 10⁷ compared to the uncatalyzed version. beilstein-journals.org This reaction's reliability and specificity make this compound a valuable building block for creating complex molecules containing the stable 1,2,3-triazole linker, with applications spanning from medicinal chemistry to materials science. nih.govnih.gov

Table 2: Comparison of Thermal vs. Copper-Catalyzed Azide-Alkyne Cycloaddition

| Feature | Thermal Huisgen Cycloaddition | Copper-Catalyzed (CuAAC) |

|---|---|---|

| Catalyst | None (Thermal) | Copper(I) |

| Reaction Conditions | High temperatures (e.g., >100°C) | Mild (often room temperature) |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | Exclusively 1,4-disubstituted isomer |

| Reaction Rate | Slow | Dramatically accelerated |

| Scope | Limited by harsh conditions | Broad, high functional group tolerance |

Preparation of Stereospecific Alkene Derivatives

The ethynyl group of this compound can be transformed into stereochemically defined alkene derivatives. For example, the hydrofluorination of alkynes is a method to produce fluorovinyl compounds. A copper-catalyzed procedure has been developed for the synthesis of (E)-β-fluorovinyl sulfones from alkynyl sulfones, demonstrating a regioselective and stereoselective addition across the triple bond. nih.gov This type of transformation highlights the potential of the alkyne moiety in this compound to act as a precursor for stereospecific alkenes. Such vinyl fluoride derivatives are valuable in medicinal chemistry and as building blocks for more complex fluorinated molecules. nih.gov

Strategies for Late-Stage Functionalization and Chemical Diversification

Late-stage functionalization (LSF) involves introducing functional groups into complex molecules at the final stages of a synthetic sequence. researchgate.net This strategy is highly valuable for rapidly generating analogues of lead compounds in drug discovery and for modifying the properties of materials. The terminal alkyne in this compound makes it an excellent handle for LSF. researchgate.net

The CuAAC reaction is a prime example of a transformation used in LSF, allowing the alkyne-containing fragment to be "clicked" onto a complex azide-modified molecule with high efficiency and selectivity. researchgate.net This enables the facile introduction of the 4-fluoro-2-methylphenyl group into diverse molecular scaffolds. Beyond CuAAC, other cycloaddition reactions involving the alkyne can be employed to diversify molecular structures, making this compound a powerful tool for chemical diversification. researchgate.net

Theoretical and Computational Investigations of 4 Ethynyl 1 Fluoro 2 Methylbenzene

Quantum Chemical Calculations for Electronic Structure Elucidation

The electronic nature of the benzene (B151609) ring in 4-ethynyl-1-fluoro-2-methylbenzene is modulated by three distinct substituents: a fluorine atom, a methyl group, and an ethynyl (B1212043) group. The fluorine atom acts as an electron-withdrawing group via induction due to its high electronegativity, while also being a weak π-donor through resonance. The methyl group is a weak electron-donating group through induction and hyperconjugation. The ethynyl group is generally considered a weak electron-withdrawing group.

The interplay of these substituents influences the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be distributed across the π-system of the benzene ring and the ethynyl group, while the LUMO would also be located on the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of Substituted Benzenes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Toluene (B28343) | -6.24 | -0.87 | 5.37 |

| Fluorobenzene (B45895) | -6.89 | -1.02 | 5.87 |

| Phenylacetylene | -6.50 | -1.00 | 5.50 |

| This compound | Estimated -6.4 to -6.6 | Estimated -1.1 to -1.3 | Estimated 5.1 to 5.5 |

Note: The values for this compound are estimated based on the additive effects of the substituents on the parent benzene ring.

High-Level Theoretical Studies on Ion-π Interactions

Ion-π interactions are non-covalent forces between a cation and the electron-rich face of a π-system. The strength of this interaction is highly dependent on the electronic properties of the aromatic ring. Electron-donating groups on the ring enhance the negative electrostatic potential above and below the ring, strengthening cation-π interactions. Conversely, electron-withdrawing groups diminish this potential, weakening such interactions. rsc.orgnih.gov

In this compound, the electron-donating methyl group would enhance cation-π binding, while the electron-withdrawing fluoro and ethynyl groups would counteract this effect. Theoretical studies on similar systems show that progressive fluorination of a benzene ring systematically decreases the cation-π binding energy. nih.gov However, the ethynyl group has been shown to have a nuanced effect; it can reduce the impact of other electron-withdrawing groups on cation-π interactions, thereby leading to a less pronounced weakening than might be expected.

Table 2: Calculated Interaction Energies (kcal/mol) for Cation-π Complexes with Na+

| Aromatic Compound | Interaction Energy (kcal/mol) |

| Benzene | -20.3 |

| Toluene | -22.1 |

| Fluorobenzene | -17.5 |

| 1,3,5-Trifluorobenzene | -12.1 |

| This compound | Estimated -18 to -20 |

Note: The interaction energies are illustrative and based on computational studies of related compounds. The value for this compound is an educated estimate.

Computational Modeling of Structure-Property Relationships in Fluorinated Aryl Systems

Computational modeling is a powerful tool for establishing quantitative structure-property relationships (QSPR). For fluorinated aryl systems, these models can predict various physicochemical properties based on molecular descriptors. In the case of this compound, properties such as dipole moment, polarizability, and lipophilicity (logP) are influenced by the presence and position of the fluorine atom and other substituents.

The introduction of fluorine can significantly alter a molecule's metabolic stability and membrane permeability, which are critical properties in medicinal chemistry. Computational models for fluorinated compounds often take into account descriptors such as the molecular electrostatic potential and specific atomic charges.

Table 3: Predicted Physicochemical Properties

| Property | Benzene | Toluene | Fluorobenzene | This compound |

| Dipole Moment (Debye) | 0 | 0.36 | 1.60 | Estimated 1.5 - 1.8 |

| Polarizability (ų) | 10.3 | 12.2 | 11.0 | Estimated 13 - 14 |

| XLogP3 (Predicted) | 2.1 | 2.7 | 2.3 | 2.6 nih.gov |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and regioselectivity of chemical reactions. For electrophilic aromatic substitution on this compound, the directing effects of the substituents are paramount. The methyl group is an ortho-, para-director and an activating group. The fluorine atom is also an ortho-, para-director but a deactivating group. The ethynyl group is a meta-director and a deactivating group.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-Ethynyl-1-fluoro-2-methylbenzene in solution. By observing the magnetic behavior of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within the molecule.

In a typical ¹H NMR spectrum, the protons of this compound would appear in distinct regions. The acetylenic proton (≡C-H) is expected to resonate as a singlet in the range of δ 3.0-3.5 ppm. The methyl group (-CH₃) protons would also produce a singlet, typically found further upfield, around δ 2.0-2.5 ppm. The aromatic protons would present a more complex set of multiplets in the δ 7.0-7.5 ppm region, with their specific shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy provides insight into the carbon skeleton. The two sp-hybridized carbons of the ethynyl (B1212043) group are expected at approximately δ 83 (C-H) and δ 77 (C-Ar). The methyl carbon would appear around δ 20 ppm. The aromatic carbons would be observed between δ 110 and δ 140 ppm, with the carbon attached to the fluorine atom (C-F) showing a large one-bond coupling constant (¹JCF) of around 240-250 Hz, a characteristic feature of C-F bonds.

Furthermore, ¹⁹F NMR spectroscopy would show a single resonance for the fluorine atom, with its chemical shift and coupling to adjacent protons providing additional structural confirmation. The analysis of these spectra, including two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and purity of the compound.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

| ¹H (Ethynyl) | 3.0 - 3.5 | Singlet (s) | Characteristic shift for a terminal alkyne proton. |

| ¹H (Methyl) | 2.0 - 2.5 | Singlet (s) | Typical range for an aryl methyl group. |

| ¹H (Aromatic) | 7.0 - 7.5 | Multiplets (m) | Complex pattern due to spin-spin coupling between aromatic protons and with the ¹⁹F nucleus. |

| ¹³C (Ethynyl) | ~83 (≡CH), ~77 (≡C-Ar) | - | Distinct signals for the two sp-hybridized carbons. |

| ¹³C (Methyl) | ~20 | - | Signal for the methyl group carbon. |

| ¹³C (Aromatic) | 110 - 140 | - | Signals influenced by substituents; C-F shows large coupling. |

| ¹⁹F | Varies | Multiplet (m) | Chemical shift is sensitive to the electronic environment; coupled to nearby protons. |

X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing an exact model of the molecule's conformation.

Furthermore, X-ray crystallography illuminates the intermolecular interactions that govern how molecules pack together in a crystal lattice. youtube.com For this compound, one would expect to find π-π stacking interactions between the aromatic rings and potential C-H···F or C-H···π hydrogen bonds involving the ethynyl and methyl groups. These non-covalent interactions are crucial in determining the material's bulk properties, such as melting point and solubility.

As of the latest literature search, a solved crystal structure for this compound has not been deposited in the primary crystallographic databases. The information presented is based on expected outcomes for a molecule of this type.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In a mass spectrometer, molecules are ionized and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.

For this compound (C₉H₇F), high-resolution mass spectrometry would detect a molecular ion peak [M]⁺ at an m/z value corresponding to its monoisotopic mass of approximately 134.0532 Da. nih.govuni.lu The high precision of this measurement allows for the confident determination of the compound's elemental formula.

Electron ionization (EI) is a common method that causes the molecular ion to fragment in a reproducible manner. The fragmentation pattern serves as a molecular fingerprint. For aromatic alkynes, characteristic fragmentation includes the loss of the terminal hydrogen atom, leading to a strong [M-1]⁺ peak. jove.com In the case of this compound, fragmentation would likely involve the benzylic position, similar to toluene (B28343), which often rearranges to a stable tropylium (B1234903) ion structure. jove.comdocbrown.info The presence of the methyl group on the benzene ring makes the loss of a hydrogen atom to form a stabilized benzyl-type cation a probable fragmentation pathway. jove.com

Predicted mass spectrometry adducts provide further means of identification, especially with softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI).

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 135.06046 |

| [M+Na]⁺ | 157.04240 |

| [M-H]⁻ | 133.04590 |

| [M+NH₄]⁺ | 152.08700 |

| [M+K]⁺ | 173.01634 |

| [M]⁺ | 134.05263 |

| Data sourced from predicted values. uni.lu |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group within a molecule has characteristic vibrational frequencies, and the resulting spectrum provides a unique "fingerprint" that can be used for identification and structural analysis. youtube.com

For this compound, the IR and Raman spectra would exhibit several key absorption bands. nih.gov

Ethynyl Group (C≡C-H): A sharp, strong absorption corresponding to the ≡C-H stretching vibration is expected around 3300 cm⁻¹. The C≡C triple bond stretch, which is often weak in the IR spectrum of terminal alkynes due to a small change in dipole moment, typically appears between 2100 and 2140 cm⁻¹. This vibration, however, usually produces a strong signal in the Raman spectrum.

Aromatic Ring: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, occur between 650 and 900 cm⁻¹.

Methyl Group: C-H stretching vibrations of the methyl group are found just below 3000 cm⁻¹.

C-F Bond: The C-F stretching vibration gives rise to a strong absorption in the 1000-1400 cm⁻¹ region of the IR spectrum.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and aiding in its definitive identification. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Ethynyl (≡C-H) | Stretch | ~3300 | Strong, Sharp | Medium |

| Ethynyl (C≡C) | Stretch | 2100 - 2140 | Weak to Medium | Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong | Medium to Strong |

| Methyl (C-H) | Stretch | 2850 - 2960 | Medium | Medium |

| Fluoro (C-F) | Stretch | 1000 - 1400 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. shimadzu.com For organic compounds, this technique is particularly sensitive to the presence of π-electron systems, such as those in aromatic rings and conjugated double or triple bonds.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the substituted benzene ring. The presence of the ethynyl substituent, which extends the π-conjugation of the benzene ring, is expected to cause a bathochromic (red) shift in the absorption maxima compared to toluene or fluorobenzene (B45895). shimadzu.com

Benzene itself exhibits a strong absorption band around 204 nm and a weaker, vibronically structured band around 254 nm. Substituents on the ring alter the energy levels of the molecular orbitals, leading to shifts in these absorption bands. The combined electronic effects of the fluoro, methyl, and ethynyl groups will determine the precise position and intensity of the absorption peaks (λmax). Analysis of the spectrum can provide qualitative insights into the extent of electronic conjugation and the influence of the substituents on the aromatic system's electronic structure. epa.gov

Specific experimental λmax values for this compound are not widely reported in the literature. The discussion is based on the well-established principles of UV-Vis spectroscopy for substituted aromatic compounds.

Future Directions and Emerging Research Avenues for 4 Ethynyl 1 Fluoro 2 Methylbenzene Research

Exploration of Uncharted Chemical Space Utilizing Fluorinated Aryl Alkynes

The distinct structural features of 4-ethynyl-1-fluoro-2-methylbenzene make it an ideal starting point for venturing into uncharted chemical space. The presence of the fluorine atom and the ethynyl (B1212043) group allows for diverse chemical transformations. Researchers are focused on using such fluorinated aryl alkynes as key synthons for creating novel and complex organic molecules that were previously difficult to access.

For instance, the ethynyl group is a prime handle for cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to generate highly substituted 1,2,3-triazoles. These triazole products, incorporating the fluorinated methylphenyl moiety, represent a class of compounds with underexplored potential in medicinal chemistry and materials science. Furthermore, the benzene (B151609) ring itself can undergo electrophilic aromatic substitution, leading to multi-substituted aromatic compounds with unique electronic and steric properties. The interplay between the activating methyl group and the deactivating, ortho-, para-directing fluorine atom presents interesting challenges and opportunities for regioselective functionalization.

Development of Sustainable and Environmentally Benign Synthetic Protocols

A significant trend in chemical research is the development of green and sustainable synthetic methodologies. Future work on this compound will likely prioritize the creation of environmentally benign protocols for its synthesis and subsequent transformations. This involves exploring reactions that minimize waste, use less hazardous solvents and reagents, and operate under milder conditions.

Key areas of interest include:

Catalyst Optimization: Developing more efficient and recyclable catalysts for reactions like Sonogashira coupling, which is a common method for synthesizing aryl alkynes. This reduces reliance on expensive and often toxic heavy metal catalysts.

Flow Chemistry: Implementing continuous flow processes for the synthesis and modification of this compound. Flow chemistry can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Biocatalysis: Investigating enzymatic methods for transformations. For example, a biocatalytic desymmetrization was a key step in an enantioselective synthesis of 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a potent anti-HIV agent, showcasing the power of enzymes in creating complex chiral molecules. nih.gov

Advancement in Catalytic Methodologies for Highly Selective Transformations

The reactivity of the ethynyl group in this compound makes it a valuable substrate for a wide array of catalytic transformations. Advancing these methodologies to achieve higher selectivity is a major research goal. mdpi.com This includes controlling regioselectivity, diastereoselectivity, and enantioselectivity in reactions to produce a single desired isomer, which is crucial for applications in pharmaceuticals and electronics.

Emerging research focuses on:

Asymmetric Catalysis: Designing novel chiral catalysts for reactions like asymmetric hydrogenation or cycloadditions. This allows for the synthesis of enantiomerically pure compounds, which is critical for biological applications. The development of organocatalysts for enantioselective [4+2] cycloadditions is a rapidly growing field that could be applied to derivatives of this compound. mdpi.com

Dual Catalysis: Employing multiple catalytic systems in a single pot to orchestrate tandem or cascade reactions. This can build molecular complexity rapidly and efficiently from simple starting materials like this compound.

C-H Activation: Utilizing modern catalytic methods to directly functionalize the C-H bonds on the aromatic ring, providing new pathways for derivatization that are more atom-economical than traditional cross-coupling strategies.

| Reaction Type | Catalyst/Reagents | Potential Product | Significance |

| Cycloaddition (CuAAC) | Azides, Copper(I) catalyst | 1,4-disubstituted 1,2,3-triazoles | Access to novel heterocyclic compounds for medicinal chemistry. |

| Electrophilic Aromatic Substitution | Nitric acid, Sulfuric acid | Nitrated or sulfonated derivatives | Synthesis of functionalized aromatic building blocks. |

| Nucleophilic Addition | Amines, Alcohols | Substituted alkynes/alkenes | Creation of diverse functional groups from the alkyne moiety. |

| Asymmetric Hydrogenation | Chiral Noyori-type catalysts | Chiral alkanes/alkenes | Control of stereochemistry for biologically active molecules. nih.gov |

Expanding Applications in Novel Functional Materials and Biomedical Research

The unique electronic properties conferred by the fluorine and ethynyl groups make this compound an attractive component for advanced functional materials. Its rigid, linear alkyne unit can be incorporated into conjugated polymers, which are essential for organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorine atom can enhance properties such as thermal stability and electron-transporting capabilities.

In biomedical research, this compound serves as a valuable precursor for synthesizing biologically active molecules. The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates. The ethynyl group allows for its use in bioorthogonal chemistry, where it can be used to label and track biomolecules in living systems without interfering with biological processes. A notable example is its role in the synthesis of the potent anti-HIV nucleoside analog, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA). nih.gov

Integration of Advanced Computational Approaches with Experimental Studies

The synergy between computational chemistry and experimental work is becoming indispensable for modern chemical research. For a molecule like this compound, computational tools can provide profound insights and guide experimental design.

Future research will increasingly leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometric and electronic structure, spectroscopic properties (like IR and Raman spectra), and reactivity. nih.govresearchgate.net This helps in understanding reaction mechanisms and predicting the outcomes of unknown reactions.

Molecular Docking: In drug discovery, computational docking studies can simulate how derivatives of this compound might bind to biological targets like proteins or enzymes, helping to prioritize which compounds to synthesize and test. researchgate.net

Predictive Modeling: Advanced algorithms can be used to predict the properties of polymers or other materials derived from this building block, accelerating the discovery of new functional materials by allowing scientists to screen potential candidates in silico before committing to laboratory synthesis. researchgate.net

By combining computational predictions with empirical results, researchers can accelerate the discovery process, optimize reaction conditions, and gain a deeper understanding of the fundamental principles governing the chemistry of this versatile compound.

Q & A

Q. What are the optimal synthetic routes for producing 4-Ethynyl-1-fluoro-2-methylbenzene with high purity?

The compound can be synthesized via Sonogashira coupling or alkyne functionalization strategies. A validated protocol involves using cesium-based catalysts (e.g., cesium oxoacetate derivatives) and degassed solvents (e.g., CH₂Cl₂) under inert conditions, followed by purification via silica gel column chromatography with pentane eluent . Purity (>95%) is confirmed using HPLC or GC-MS, with spectral matching to reference data (e.g., IR or NMR) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies ethynyl (C≡C stretch ~2100 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

- ¹H/¹³C NMR : Resolves methyl (δ ~2.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm), with fluorine coupling observed in ¹⁹F NMR .

- Mass spectrometry (EI-MS) : Confirms molecular weight (C₉H₇F, MW 134.15) via parent ion detection .

Q. How should researchers assess the thermal stability of this compound in solution-phase reactions?

Accelerated stability studies under controlled temperatures (e.g., 25°C to 100°C) in inert solvents (e.g., DMF or THF) are recommended. Decomposition kinetics are monitored via TGA or DSC, with degradation products analyzed by GC-MS . Safety protocols for handling fluorinated aromatics (e.g., fume hood use) should align with SDS guidelines .

Q. What solvent systems are compatible with this compound in catalytic reactions?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for cross-coupling reactions, while non-polar solvents (e.g., pentane, hexane) are optimal for purification. Solvent effects on reaction rates can be studied via kinetic profiling under varying dielectric conditions .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in Pd-catalyzed cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density distribution. Focus on the ethynyl group’s π-orbital interactions with Pd(0) catalysts and steric effects from the methyl substituent. Solvent polarity corrections (e.g., PCM models) improve accuracy .

Q. What methodologies identify biomarkers of exposure to fluorinated aromatics like this compound?

Combine metabolomics (LC-HRMS) with isotopic labeling to track urinary metabolites. For occupational exposure studies, use GC-ECD or LC-MS/MS to detect fluorine-specific adducts in blood/tissue samples. Validate methods via spike-recovery experiments in biological matrices .

Q. How do surface adsorption dynamics of this compound impact indoor air chemistry?

Employ microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to quantify adsorption on materials like gypsum or PVC. Kinetic studies under variable humidity/temperature conditions reveal partition coefficients (Kd). Compare with computational predictions using Langmuir isotherm models .

Q. What experimental designs resolve contradictions in reported catalytic efficiencies for ethynyl-containing substrates?

Systematic screening of catalyst loadings (e.g., PdCl₂(PPh₃)₂ vs. CuI) and ligands (e.g., PPh₃ vs. Xantphos) under standardized conditions (solvent, temperature) clarifies structure-activity relationships. Confounding factors (e.g., trace moisture) are controlled via rigorous drying protocols .

Q. How can researchers optimize regioselectivity in electrophilic substitution reactions of this compound?

Competitive experiments with halogenation agents (e.g., NBS or Cl₂) identify directing effects. Para-substitution is favored due to the electron-withdrawing fluorine atom, while steric hindrance from the methyl group limits ortho pathways. MO analysis (e.g., HOMO localization) supports mechanistic interpretations .

Q. What strategies mitigate decomposition of this compound under oxidative conditions?

Stabilization via radical inhibitors (e.g., BHT) or low-temperature storage (-20°C) in amber vials reduces autoxidation. For reactions requiring oxidants (e.g., KMnO₄), in situ generation of intermediates minimizes side reactions. Monitor stability via real-time Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.